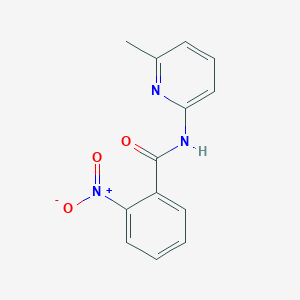

N-(6-methylpyridin-2-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-methylpyridin-2-yl)-2-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MNBA is a nitroaromatic compound that contains a pyridine ring and a benzamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Co-Crystallization Studies

N-(6-methylpyridin-2-yl)-2-nitrobenzamide demonstrates significant potential in the realm of co-crystallization. For example, a study by Vangala, Chow, and Tan (2013) explored the molecular complexes formed with various pyridyl bases and aminobenzamides. This research highlighted the potential of using co-crystal solvates as a route to prepare anhydrous co-crystals, expanding opportunities in solid forms involving Active Pharmaceutical Ingredients (APIs) (Vangala, Chow, & Tan, 2013).

DNA Interaction and Photochemical Cleavage

Nielsen et al. (1988) investigated nitrobenzamido ligands linked to DNA intercalators, finding that they induce single-strand nicks in DNA upon irradiation with ultraviolet light. This suggests potential applications in studying DNA interactions and developing photochemical tools for genetic research (Nielsen, Jeppesen, Egholm, & Buchardt, 1988).

Chemical Sensing

N-(6-methylpyridin-2-yl)-2-nitrobenzamide also shows promise in the development of chemical sensors. A study by Phukan, Goswami, and Baruah (2015) revealed that certain isomers of this compound can selectively reduce fluorescence emissions upon interaction with specific metal ions, indicating potential use in detecting and distinguishing metal ions in various applications (Phukan, Goswami, & Baruah, 2015).

Therapeutic Potential

The compound's derivatives have been explored for therapeutic applications. Wang et al. (2019) designed and synthesized a series of novel nitrobenzamide derivatives, revealing that many displayed considerable in vitro antitubercular activity. This opens new directions for drug development against tuberculosis (Wang et al., 2019).

Nonlinear Optical Properties

Muthuraman, Masse, Nicoud, and Desiraju (2001) conducted studies on molecular complexes formed between nitrobenzamides and pyridine derivatives, aiming to explore new materials exhibiting nonlinear optical behavior. This research underscores the compound's potential in developing materials for advanced optical applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Mechanism of Action

Target of Action

Similar compounds such as 2-(6-methylpyridin-2-yl)-n-pyridin-4-ylquinazolin-4-amine and N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine have been shown to target the TGF-beta receptor type-1 in humans .

Biochemical Pathways

Similar compounds have been shown to have effects on various pathways

Pharmacokinetics

Information on absorption, distribution, metabolism, and excretion (ADME) would be crucial to understand the bioavailability of this compound .

properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16(18)19/h2-8H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRHTGRGJNNLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylpyridin-2-yl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2709311.png)

![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2709321.png)

![(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2709323.png)

![1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2709324.png)